molecular formula C8H8O2 B1203309 2-Hydroxy-3-methylbenzaldehyde CAS No. 824-42-0

2-Hydroxy-3-methylbenzaldehyde

Cat. No.: B1203309
CAS No.: 824-42-0
M. Wt: 136.15 g/mol
InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzaldehyde, also known as 3-Methylsalicylaldehyde or 2,3-Cresotaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

2-Hydroxy-3-methylbenzaldehyde is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its mist or vapors and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-methylbenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent redox-active compound that can disrupt cellular antioxidation systems. This disruption is achieved through interactions with enzymes such as superoxide dismutases and glutathione reductase, leading to the destabilization of cellular redox homeostasis . These interactions highlight the compound’s potential as an antifungal agent, as it can enhance the efficacy of conventional antifungal treatments by targeting fungal antioxidation components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress and subsequent cell damage. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it targets the oxidative stress-response pathway, affecting genes such as sod1, sod2, and glr1 . These effects make it a valuable compound for studying cellular responses to oxidative stress and for developing new antifungal therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a redox-active compound, participating in redox cycling that generates reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound also interacts with enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase, inhibiting their activity and leading to increased oxidative stress . Additionally, it can form adducts with biomolecules, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term experiments. Its degradation products may also contribute to its overall biochemical effects. Long-term exposure to this compound has been observed to cause sustained oxidative stress and cellular damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively disrupt cellular antioxidation systems without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including increased oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity . These findings are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It participates in redox cycling, generating ROS that can affect metabolic flux and metabolite levels. The compound’s interactions with enzymes such as superoxide dismutases and glutathione reductase play a significant role in its metabolic effects . These interactions highlight its potential as a modulator of cellular metabolism and its relevance in studying metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form adducts with biomolecules also affects its distribution and activity within cells . Understanding these transport and distribution mechanisms is essential for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in cellular compartments involved in antioxidation and redox regulation, such as mitochondria and the cytoplasm . This localization is crucial for its activity and function, as it allows the compound to interact with key enzymes and biomolecules involved in cellular redox homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 3-methylbenzaldehyde using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of 3-methylbenzyl alcohol. This process involves the use of metal catalysts such as copper or manganese oxides, which promote the selective oxidation of the alcohol to the corresponding aldehyde .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPQNXSAJZOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335060
Record name 2-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-42-0
Record name 3-Methylsalicylaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=824-42-0
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Record name 2-Hydroxy-3-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of o-cresol (4.0 g, 37 mmol) in triethylamine (3.8 ml, 26.6 mmol) and toluene (100 ml) is added dropwise SnCl4 (0.95 g, 36.5 mmol) under an atmosphere of nitrogen. After the addition of paraformaldehyde the mixture is heated at reflux for 18 h. The reaction mixture is quenched by pouring onto crushed ice and the pH is adjusted to 2 by addition of aqueous HCl. The product is extracted with ether and the resulting organic phase is washed with brine and dried over sodium sulfate. Evaporation of the solvent and purification by chromatography yields the title compound. (CDCl3, 400 MHz): 11.26 (s, 1H); 9.86 (s, 1H); 7.37 (m, 2H); 6.91 (t, 1H); 2.23 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Cresol 20.0 g (185 mmol) was dissolved in toluene 400 ml and thereto was added 2,6-lutidine 18.4 g (171 mmol). SnCl4 4.8 g (18 mmol) was added to the mixture and the mixture was stirred for 30 min. at 20° C. Thereto was added paraformaldehyde (purity: 95 weight %) 12.9 g (409 mmol) and the mixture was stirred at 80° C. for 5 hours to the conversion of 78%. And the reaction was kept for 10 hours at 100° C. to confirm the disappearance of the raw material, o-cresol. The reaction solution was cooled to room temperature, extracted with water-toluene in a separatory funnel and the organic layer was dried over anhydrous magnesium sulfate and dried in vacuo to give 2-hydroxy-3-methylbenzaldehyde 24.9 g (yield: 99%, selectivity: 99%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
raw material
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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